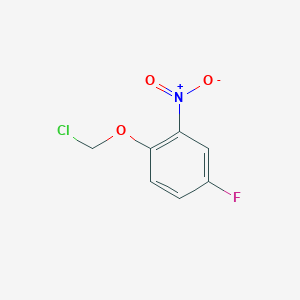![molecular formula C13H16BrNO5 B13195880 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid is an organic compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, featuring a bromine atom, a tert-butoxycarbonyl (BOC) protected amino group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid typically involves multiple steps:
Bromination: The starting material, 2-amino-5-methoxybenzoic acid, undergoes bromination to introduce the bromine atom at the 4-position.
Protection: The amino group is then protected using tert-butoxycarbonyl (BOC) anhydride to form the BOC-protected amino group.
Final Product Formation: The protected intermediate is then subjected to further reactions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow systems could enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Deprotected Amino Acid: Removal of the BOC group yields 4-bromo-2-amino-5-methoxybenzoic acid.
Biaryl Compounds: Suzuki-Miyaura coupling results in the formation of biaryl derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid depends on its specific application
Bromine Atom: Can participate in halogen bonding and other interactions.
Amino Group: Can form hydrogen bonds and interact with acidic or basic sites.
Methoxy Group: Can participate in hydrophobic interactions and influence the compound’s solubility.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methoxybenzoic acid: Lacks the BOC-protected amino group.
2-Amino-5-methoxybenzoic acid: Lacks the bromine atom and the BOC protection.
4-Bromo-2-amino-5-methoxybenzoic acid: Lacks the BOC protection.
Uniqueness
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid is unique due to the presence of both the bromine atom and the BOC-protected amino group. This combination of functional groups allows for versatile reactivity and makes the compound valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H16BrNO5 |
|---|---|
Peso molecular |
346.17 g/mol |
Nombre IUPAC |
4-bromo-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H16BrNO5/c1-13(2,3)20-12(18)15-9-6-8(14)10(19-4)5-7(9)11(16)17/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Clave InChI |
NRISPOKGYFRFRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


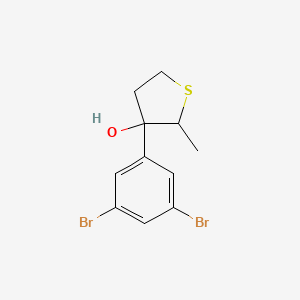

![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
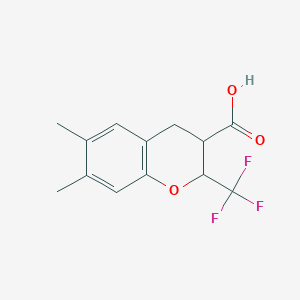
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
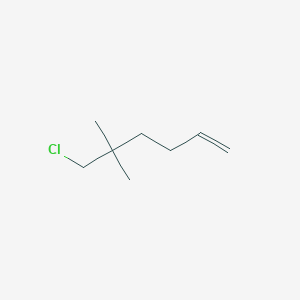
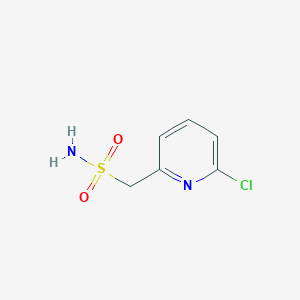

![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)
![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
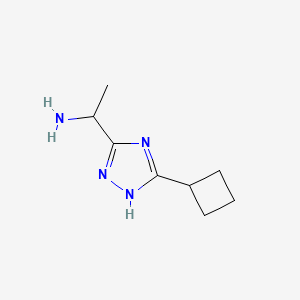
amine](/img/structure/B13195877.png)
